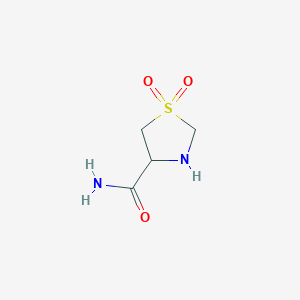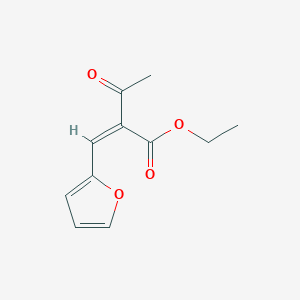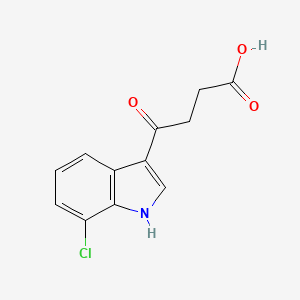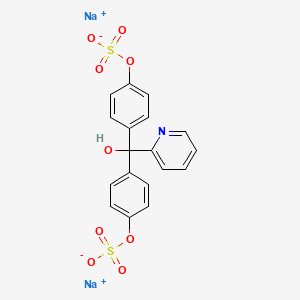
Thiazolidine-4-carboxamide 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazolidine-4-carboxamide 1,1-dioxide is a heterocyclic compound that features a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological and pharmacological activities. The presence of sulfur and nitrogen in the ring structure enhances its reactivity and potential for various applications in medicinal chemistry and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiazolidine-4-carboxamide 1,1-dioxide typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can further react with oxalyl chloride in dry acetonitrile at 70°C to yield 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-trione derivatives .
Industrial Production Methods
Industrial production methods for this compound often utilize multicomponent reactions, click reactions, and nano-catalysis to improve selectivity, purity, product yield, and pharmacokinetic activity . These methods are designed to be efficient and environmentally friendly, aligning with principles of green chemistry.
Analyse Des Réactions Chimiques
Types of Reactions
Thiazolidine-4-carboxamide 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under mild conditions to preserve the integrity of the thiazolidine ring .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiazolidine derivatives. These products have significant applications in medicinal chemistry and materials science .
Applications De Recherche Scientifique
Thiazolidine-4-carboxamide 1,1-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of thiazolidine-4-carboxamide 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes like tyrosinase by competing with the substrate tyrosine, thereby affecting melanin biosynthesis . The compound’s activity is often mediated through hydrogen bonding and hydrophobic interactions with its target proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties and used in drugs like pioglitazone and rosiglitazone.
Thiazolidin-4-one: Shows a wide range of biological activities, such as antioxidant, anticancer, and anti-inflammatory effects.
Uniqueness
Thiazolidine-4-carboxamide 1,1-dioxide is unique due to its specific structural features and the presence of the 1,1-dioxide group, which enhances its reactivity and potential for various applications. Its ability to undergo diverse chemical reactions and its broad spectrum of biological activities make it a valuable compound in both research and industrial settings .
Propriétés
Formule moléculaire |
C4H8N2O3S |
|---|---|
Poids moléculaire |
164.19 g/mol |
Nom IUPAC |
1,1-dioxo-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C4H8N2O3S/c5-4(7)3-1-10(8,9)2-6-3/h3,6H,1-2H2,(H2,5,7) |
Clé InChI |
FSPRYQPTRFAAKC-UHFFFAOYSA-N |
SMILES canonique |
C1C(NCS1(=O)=O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-Methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B12823319.png)




![1-[4-Hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12823342.png)

![[[(1a,3b,5e,7e)-9,10-Secocholesta-5,7,10(19)-triene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane]](/img/structure/B12823353.png)
